3-Methyl-2,3-dihydro-1H-indol-5-ol
Description
Significance of the Indoline (B122111) Scaffold in Organic and Chemical Biology Research
The indoline scaffold, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, is a "privileged scaffold" in chemical biology and drug discovery. nih.gov This structure is a reduced form of the indole (B1671886) ring system. The structural versatility of indole and its derivatives allows them to interact with a wide array of biological targets, making them crucial in the development of new therapeutic agents. mdpi.comnih.gov
Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com The significance of this scaffold lies in its ability to be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to achieve desired biological effects. mdpi.com The indoline core, in particular, is found in numerous natural alkaloids and has been incorporated into a variety of synthetic compounds aimed at treating complex diseases. nih.gov For instance, the development of small-molecule activators for the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), which are crucial for cardiovascular health, has utilized the indoline scaffold to create potent therapeutic candidates. acs.org
Structural Classification and Relational Context of 3-Methyl-2,3-dihydro-1H-indol-5-ol within Substituted Indolinols
This compound belongs to the class of substituted indolinols. Its core structure is the 2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline. The defining features of this compound are the hydroxyl group (-OH) at the 5-position of the benzene ring and a methyl group (-CH3) at the 3-position of the pyrrolidine ring.
The parent compound, 2,3-dihydro-1H-indol-5-ol, is a known chemical entity with established properties. nih.gov The introduction of a methyl group at the C3 position introduces a chiral center, meaning this compound can exist as two different enantiomers, (R) and (S). This stereochemistry can be critical for its interaction with biological macromolecules.
To understand its relational context, it can be compared with other substituted indolines:
1-Methyl-2,3-dihydro-1H-indol-5-ol : In this isomer, the methyl group is on the nitrogen atom (N1) of the pyrrolidine ring instead of the C3 position. uni.lu
Adrenochrome : This compound is a 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione. It shares the 1-methyl-2,3-dihydro-1H-indole core but has a hydroxyl group at the 3-position and two ketone groups on the benzene ring, making it an indole-dione. wikipedia.org
2,3-Dimethyl-1H-indol-5-ol : This compound has two methyl groups, at the 2 and 3 positions, but it possesses an indole (aromatic pyrrole (B145914) ring) core rather than an indoline (dihydro-pyrrole ring) core. americanelements.com
Below is a data table summarizing the key chemical identifiers for this compound and its parent compound.
| Property | This compound | 2,3-dihydro-1H-indol-5-ol |
| Molecular Formula | C₉H₁₁NO | C₈H₉NO nih.gov |
| IUPAC Name | This compound | 2,3-dihydro-1H-indol-5-ol nih.gov |
| Molar Mass | 149.19 g/mol | 135.16 g/mol nih.gov |
| CAS Number | 117256-78-9 | 172078-33-0 nih.gov |
| Canonical SMILES | CC1CNC2=C1C=C(C=C2)O | C1CNC2=C1C=C(C=C2)O nih.gov |
| InChIKey | JZCBMXGZALGFSL-UHFFFAOYSA-N | MPCXQPXCYDDJSR-UHFFFAOYSA-N nih.gov |
Overview of Academic Research Trajectories for the 2,3-Dihydro-1H-indol-5-ol Moiety
Research involving the 2,3-dihydro-1H-indol-5-ol moiety has primarily focused on its synthesis and its utility as a versatile intermediate for creating more complex molecules with potential pharmacological applications. researchgate.netmdpi.com The synthesis of derivatives often starts from commercially available indoline or substituted indoles. mdpi.commdpi.com
One significant area of research is the synthesis of various functionalized indoline derivatives. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine has been synthesized and positioned as an important building block for preparing disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their potential pharmacological properties. researchgate.netmdpi.comresearchgate.net The synthesis of these compounds often involves multiple steps, including protection and deprotection of functional groups to achieve the desired substitution pattern. researchgate.netmdpi.com
Furthermore, the development of synthetic methods for 2,3-dihydroindole derivatives is an active area of research. mdpi.com These methods include the reduction of corresponding indole or oxindole (B195798) precursors. mdpi.com The ability to selectively reduce certain functional groups while preserving others is crucial for the efficient synthesis of these complex molecules. mdpi.com The ultimate goal of these research trajectories is often the discovery of novel compounds with specific biological activities, such as neuroprotective or antioxidant properties. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C9H11NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-4,6,10-11H,5H2,1H3 |
InChI Key |
SPZWVKXSWPDLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Methyl 2,3 Dihydro 1h Indol 5 Ol
Electrophilic Aromatic Substitution Reactions on the Dihydroindole Ring System
The dihydroindole ring system is electron-rich, rendering it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.compearson.com The hydroxyl group at the C-5 position and the nitrogen atom of the dihydro-pyrrole ring both act as activating groups, directing incoming electrophiles primarily to the ortho and para positions. In the case of 5-hydroxyindoline derivatives, this typically means substitution occurs at the C4 and C6 positions of the benzene (B151609) ring. nih.gov
The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com Initially, the aromatic ring, acting as a nucleophile, attacks an electrophile. This is the rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate. masterorganicchemistry.commsu.edu In the second, faster step, a proton is removed from the tetrahedral carbon, restoring the aromatic system. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the aromatic ring.
Nitration: Substitution with a nitro group (-NO2) using nitric acid and a sulfuric acid catalyst. msu.edu
Sulfonation: Introduction of a sulfonic acid group (-SO3H). msu.edu
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. msu.eduresearchgate.net
The reactivity of indoles in electrophilic substitution is significantly greater than that of benzene due to the electron-donating nature of the nitrogen atom. nih.govrsc.org
Functionalization of the Hydroxyl Group at C-5 (e.g., Esterification, Etherification)
The phenolic hydroxyl group at the C-5 position is a key site for functionalization, allowing for the synthesis of a wide array of derivatives.
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. For instance, 5-hydroxyindole-3-carboxylic acid derivatives can be esterified to produce various ester compounds. nih.gov
Etherification: The formation of an ether linkage at the C-5 position can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a phenoxide, followed by reaction with an alkyl halide. Another method is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions.
These functionalization strategies are crucial for modifying the electronic and steric properties of the molecule, which can be important for various applications.
Transformations at the Nitrogen Atom (e.g., Alkylation, Acylation, Amidation)
The secondary amine in the 2,3-dihydro-1H-indol-5-ol core is a nucleophilic center and can undergo various transformations. researchgate.net
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. niscair.res.in The reaction typically proceeds via an SN2 mechanism. Asymmetric N-alkylation methods have also been developed to introduce chirality at the nitrogen center. mdpi.com For example, the reaction of a 3-methyl substituted indole (B1671886) with certain reagents can lead to N-alkylated products with high yield and enantioselectivity. mdpi.com
N-Acylation: Acylation of the nitrogen atom can be achieved using acid chlorides or anhydrides, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. nih.gov This transformation introduces an amide functionality into the molecule.
N-Amidation: While less common, direct amidation at the nitrogen is possible under specific conditions, often involving specialized coupling reagents.
These transformations at the nitrogen atom are fundamental for building more complex molecular architectures and for protecting the nitrogen during other synthetic steps. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Diversification
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the dihydroindole scaffold. nih.govwiley.com These reactions typically involve an organometallic reagent and an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium, nickel, or iron. nih.govthieme-connect.de
Common cross-coupling reactions applicable to the dihydroindole system include:
Suzuki Coupling: Reaction of a boronic acid or ester with a halide or triflate.
Heck Coupling: Reaction of an alkene with a halide or triflate.
Sonogashira Coupling: Reaction of a terminal alkyne with a halide or triflate. nih.gov
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between a halide or triflate and an amine.
Negishi Coupling: Reaction of an organozinc reagent with a halide or triflate. nih.gov
These reactions can be used to introduce a wide variety of substituents at different positions of the dihydroindole ring, provided a suitable handle (like a halogen) is present. For instance, direct arylation at the C4 position of the six-membered ring of similar fused heterocyclic systems has been achieved using palladium catalysis. nih.gov
Oxidation and Reduction Chemistry of the 2,3-Dihydro-1H-indol-5-ol Core and its Derivatives
The 2,3-dihydro-1H-indol-5-ol core can undergo both oxidation and reduction reactions, leading to different classes of compounds.
Oxidation:
The dihydroindole ring can be oxidized to the corresponding indole. This aromatization can be achieved using various oxidizing agents.
The phenolic hydroxyl group can be oxidized to a quinone-type structure. smolecule.com
Oxidation of serotonin (B10506) (5-hydroxytryptamine), a related indole, by monoamine oxidase followed by aldehyde dehydrogenase yields 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.org
Reduction:
The benzene ring of the dihydroindole can be reduced under certain conditions, although this is generally more challenging than the oxidation to an indole.
If the molecule contains other reducible functional groups, such as a nitro group introduced via electrophilic substitution, these can be selectively reduced. For example, a nitro group can be reduced to an amine. youtube.com
The redox chemistry of this scaffold is important for its biological activity and for the synthesis of various metabolites and analogs.
Synthesis of Polycyclic and Fused Systems Incorporating the 3-Methyl-2,3-dihydro-1H-indol-5-ol Scaffold
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused ring systems. nih.govnih.gov These synthetic strategies often involve intramolecular reactions or cycloadditions.
Cycloaddition Reactions: The dihydroindole ring can participate in cycloaddition reactions, such as [4+2] and [3+2] annulations, to form fused polycyclic structures. For example, reactions of indoles with 1,2-diaza-1,3-dienes can lead to the formation of tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles, depending on the substituents. polimi.it
Intramolecular Cyclizations: Functional groups introduced onto the dihydroindole core can be designed to undergo intramolecular cyclization, leading to the formation of new rings. For instance, an appropriately positioned side chain could cyclize onto the aromatic ring or the nitrogen atom to form a new fused ring.
Ring Expansion: Skeletal editing strategies, such as nitrogen atom insertion, can be used to expand the indole core into larger heterocyclic systems like quinazolines. researchgate.netyoutube.comchemrxiv.org
These methods provide access to a wide diversity of complex molecular architectures based on the this compound framework. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2,3 Dihydro 1h Indol 5 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Methyl-2,3-dihydro-1H-indol-5-ol and its derivatives. It provides exquisitely detailed information about the chemical environment of each nucleus, enabling the precise determination of the molecular structure.
Elucidation of Regio- and Stereoisomerism
NMR spectroscopy is exceptionally powerful in distinguishing between regioisomers and stereoisomers of substituted indoles. oxinst.com The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the aromatic ring and the stereochemistry of the dihydroindole core.
For instance, the relative positions of substituents on the benzene (B151609) ring of the indole (B1671886) scaffold lead to distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm). oxinst.com Similarly, the stereochemical arrangement of the methyl group at the C3 position in this compound results in unique NMR signatures. The coupling constants between protons on the chiral center and adjacent protons can be used to deduce their relative stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals, further solidifying the structural elucidation. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Bromo-3-methyl-1H-indole | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 | rsc.org |
| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 | rsc.org |
| 5-Methoxy-3-methyl-1H-indole | Not explicitly provided | Not explicitly provided | rsc.org |
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of flexible molecules like this compound. acs.org The dihydroindole ring can adopt different conformations, and DNMR can provide information on the energy barriers associated with the interconversion between these forms. mdpi.com
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic and kinetic parameters for the conformational processes. mdpi.com For example, studies on related diindolylureas have shown that the molecule can exist in different conformations (anti-anti, syn-anti, and syn-syn) and that the predominant conformer can be influenced by factors such as solvent and anion binding. nih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
For this compound and its derivatives, X-ray crystallography can confirm the connectivity of the atoms, establish the relative stereochemistry at the chiral center, and reveal the preferred conformation of the molecule in the solid state. nih.govnih.gov Furthermore, the crystal structure analysis provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal. These interactions can include hydrogen bonding (e.g., involving the hydroxyl and N-H groups), π-π stacking interactions between the aromatic rings, and van der Waals forces. mdpi.comnih.govnih.gov Understanding these interactions is crucial for predicting and controlling the physical properties of the crystalline material. For instance, in the crystal structure of a related indole derivative, intermolecular N—H···O hydrogen bonds were observed to link adjacent molecules into a linear chain. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. researchgate.net
In the case of this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the various functional groups. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the dihydroindole ring would also be observed in this region. mdpi.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. mdpi.com The IR spectrum of a related (2,3-dihydro-1H-indol-5-ylmethyl)amine showed characteristic bands for N-H and C-H stretching. mdpi.com
Table 2: Characteristic Vibrational Frequencies for Indole Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | |
| N-H Stretch | 3300-3500 | mdpi.com |
| Aromatic C-H Stretch | 3000-3100 | |
| Aliphatic C-H Stretch | 2850-3000 | researchgate.net |
| C=C Stretch (Aromatic) | 1450-1600 | mdpi.com |
| C=O Stretch | 1635 | mdpi.com |
Note: This table provides general ranges for the expected vibrational frequencies based on typical values for organic molecules and data from related compounds.
Mass Spectrometry (MS) Techniques for Fragmentation Pathways and Isotopic Profiling
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. mdpi.com
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. By employing high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the unambiguous determination of the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the parent molecule. For example, the loss of a methyl group or the cleavage of the dihydroindole ring would result in characteristic fragment ions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment
Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will have mirror-image CD spectra, with positive and negative Cotton effects. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. Furthermore, by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration (R or S) of the chiral center. nih.gov This is a crucial aspect of the characterization of chiral molecules, as enantiomers often exhibit different biological activities.
Computational and Theoretical Investigations of 3 Methyl 2,3 Dihydro 1h Indol 5 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-Methyl-2,3-dihydro-1H-indol-5-ol. These methods provide a robust framework for understanding the molecule's behavior at a fundamental level.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine its optimized ground-state geometry, electronic structure, and various molecular properties. Functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly used to model indole (B1671886) derivatives. researchgate.netnih.gov
DFT studies reveal the distribution of electron density within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The presence of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups, along with the nitrogen atom in the indoline (B122111) ring, significantly influences the electronic landscape. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For substituted indoles, electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to oxidation. rsc.org
Table 1: Calculated Electronic Properties of Substituted Indolines (Illustrative)
| Property | Indoline | 5-Hydroxyindoline | 3-Methylindoline | 3-Methyl-5-hydroxyindoline |
| HOMO Energy (eV) | -5.2 | -5.0 | -5.1 | -4.9 |
| LUMO Energy (eV) | -0.8 | -0.7 | -0.75 | -0.65 |
| HOMO-LUMO Gap (eV) | 4.4 | 4.3 | 4.35 | 4.25 |
| Dipole Moment (Debye) | 1.8 | 2.1 | 1.9 | 2.2 |
Note: These are hypothetical values for illustrative purposes, based on general trends observed in DFT studies of substituted indoles and indolines.
Prediction of Spectroscopic Parameters and Conformational Preferences
Theoretical calculations are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) is a widely used method to calculate electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the nature of electronic transitions (e.g., π → π*). shd.org.rs For substituted indoles, a bathochromic (red) shift in the absorption spectrum is often observed with the introduction of electron-donating groups. chemrxiv.org
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide detailed information about the vibrational modes of different functional groups. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy, aiding in the assignment of experimental NMR spectra.
The conformational preferences of this compound are dictated by the puckering of the five-membered dihydroindole ring and the orientation of the methyl group. The five-membered ring can adopt various envelope and twist conformations. The methyl group at the C3 position can exist in either an axial or equatorial position relative to the ring. Computational studies can determine the relative energies of these different conformers, identifying the most stable, low-energy structures.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, particularly in a solution environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with solvent molecules. acs.orgnih.gov
By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent interactions influence its conformational preferences. The hydrogen-bonding capabilities of the hydroxyl group and the nitrogen atom in the indoline ring will play a crucial role in its solvation and behavior in protic solvents. These simulations can provide insights into the radial distribution functions of solvent molecules around specific atoms of the solute, offering a detailed picture of the solvation shell.
In Silico Prediction of Reaction Mechanisms and Transition States for Synthetic Routes
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can guide the synthesis of this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org
For the synthesis of substituted indolines, various reaction pathways can be explored computationally. For instance, the mechanism of intramolecular amination of substituted anilines to form the indoline ring can be elucidated. organic-chemistry.org By calculating the activation energies associated with different proposed mechanisms, the most likely reaction pathway can be determined. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve reaction yields and selectivity.
Theoretical Structure-Activity Relationship (SAR) Studies for Molecular Design
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of molecules with their biological activity. For this compound and its derivatives, these studies are crucial for designing new molecules with enhanced or specific biological functions. Indoline and indole scaffolds are present in many biologically active compounds, and understanding their SAR is a key aspect of drug discovery. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of compounds based on their molecular structure. researchgate.netnih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict properties such as aqueous solubility, lipophilicity (logP), and melting point. mdpi.comnih.gov
Molecular descriptors used in QSPR models can be categorized as constitutional, topological, geometrical, and electronic. By developing a robust QSPR model for a series of indoline derivatives, the properties of new, unsynthesized compounds can be predicted, thereby prioritizing synthetic efforts towards molecules with desirable characteristics.
Table 2: Common Molecular Descriptors Used in QSPR/QSAR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of atoms, Number of rings |
| Topological | Connectivity indices, Wiener index, Randić index |
| Geometrical | Molecular surface area, Molecular volume, Shape indices |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
These computational and theoretical investigations provide a comprehensive understanding of the chemical and physical properties of this compound. From its fundamental electronic structure to its dynamic behavior in solution and its potential for rational molecular design, in silico methods are indispensable tools for modern chemical research.
Molecular Descriptors and Cheminformatics Approaches
In the field of computational chemistry and drug discovery, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, derived from the two-dimensional or three-dimensional structure of the compound, are fundamental to cheminformatics—a discipline that uses computational methods to analyze chemical data. By quantifying physicochemical properties, these descriptors enable the comparison of molecules, the prediction of their biological activities, and the construction of diverse chemical libraries for screening.
For this compound, a specific set of molecular descriptors can be calculated to predict its behavior in biological systems. While direct extensive computational studies on this specific molecule are not widely published, a robust profile can be inferred from its parent scaffold, 2,3-dihydro-1H-indol-5-ol (also known as indolin-5-ol). The addition of a methyl group at the 3-position systematically alters these foundational descriptors. For instance, the molecular weight and lipophilicity (as indicated by LogP) would increase, while properties like the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), would remain unchanged.
Key molecular descriptors for the parent scaffold, 2,3-dihydro-1H-indol-5-ol, are summarized below. These values serve as a baseline for understanding the properties of its 3-methyl derivative.
| Property | Value | Description |
| Molecular Formula | C₈H₉NO | The elemental composition of the molecule. nih.gov |
| Molecular Weight | 135.16 g/mol | The mass of one mole of the substance. nih.gov |
| XLogP3 | 1.1 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |
| Hydrogen Bond Donors | 2 | The number of atoms (in this case, the -OH and -NH groups) that can donate a hydrogen atom to form a hydrogen bond. nih.gov |
| Hydrogen Bond Acceptors | 2 | The number of atoms (the O and N atoms) that can accept a hydrogen atom to form a hydrogen bond. nih.gov |
| Rotatable Bond Count | 0 | The number of bonds that allow free rotation, indicating molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | The surface area of polar atoms (oxygen, nitrogen), which correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. nih.gov |
Data sourced from PubChem CID 10034668 for the parent compound 2,3-dihydro-1H-indol-5-ol.
Cheminformatics approaches utilize these descriptors for various applications. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.comnih.govnih.gov Cheminformatics tools can be used to analyze large databases of indole-containing compounds to identify patterns and relationships between their structures and biological activities. nih.gov For example, self-organizing maps (SOMs) can visualize the chemical space occupied by a library of indole alkaloids, clustering structurally similar molecules together. researchgate.net This allows researchers to assess the diversity of a compound collection and identify under-explored regions of chemical space for the synthesis of novel derivatives.
Virtual Screening and Ligand Design Principles Based on the Dihydroindol-5-ol Scaffold
Virtual screening (VS) is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.orgnvidia.com This process significantly reduces the cost and time associated with experimental high-throughput screening. The dihydroindol-5-ol scaffold, as part of the broader indole family, is an attractive starting point for such computational exploration due to its proven role in numerous biologically active compounds. nih.govnih.govresearchgate.net
Virtual screening strategies are generally divided into two main categories:
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS methods are employed. mdpi.com These techniques rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. A known active molecule, or a scaffold like this compound, can be used as a template to search for compounds with similar 2D fingerprints (patterns of structural fragments) or 3D shapes and pharmacophore features (the spatial arrangement of essential interaction points like hydrogen bond donors/acceptors and hydrophobic centers). mmsl.cz
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be performed. nih.gov The most common SBVS method is molecular docking, where software predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site. mmsl.czdrugdesign.org In a typical SBVS workflow, a library containing thousands or millions of compounds, including derivatives of the dihydroindol-5-ol scaffold, would be docked into the target's binding pocket. The compounds are then ranked based on a "scoring function" that estimates the strength of the protein-ligand interaction. nih.gov The top-ranked compounds are then selected for experimental testing.
Once a "hit" compound containing the dihydroindol-5-ol scaffold is identified through virtual screening, principles of structure-based ligand design are applied to optimize its properties. wiley.comresearchgate.net This is an iterative process where the initial scaffold is systematically modified to improve its binding affinity, selectivity, and pharmacokinetic profile. e-bookshelf.de Guided by the predicted binding pose from molecular docking, medicinal chemists can make rational modifications. For example, if the docking simulation shows that the 5-hydroxyl group is near a polar amino acid in the protein, chemists might focus on synthesizing analogues that can form a stronger hydrogen bond. Similarly, if a vacant hydrophobic pocket is observed near the methyl group at the 3-position, larger non-polar groups could be introduced to improve binding.
The following table illustrates a conceptual ligand design workflow starting from the this compound scaffold.
| Design Step | Scaffold Position | Modification Strategy | Rationale |
| Initial Hit | Core Scaffold | This compound | Identified from virtual screening as a binder to the target protein. |
| Optimization 1 | N1-position (Nitrogen) | Addition of a small alkyl chain with a terminal amine. | To explore a potential salt-bridge interaction with an acidic residue (e.g., Asp, Glu) in the binding site. |
| Optimization 2 | C7-position (Aromatic Ring) | Introduction of a halogen (e.g., -F, -Cl). | To fill a small hydrophobic pocket and potentially increase binding affinity through halogen bonding. |
| Optimization 3 | C5-hydroxyl group | Conversion to a methoxy (B1213986) ether (-OCH₃). | To probe the necessity of the hydrogen bond donor and improve metabolic stability or membrane permeability. |
| Optimization 4 | C3-methyl group | Replacement with larger or more complex groups. | To explore the size limits of the binding pocket and optimize van der Waals interactions. |
This rational, computer-aided cycle of design, synthesis, and testing accelerates the journey from an initial hit compound to a potent and selective lead candidate for drug development. researchgate.nete-bookshelf.de
Mechanistic Studies of Molecular Interactions Involving 3 Methyl 2,3 Dihydro 1h Indol 5 Ol Non Clinical Focus
Investigation of Molecular Recognition and Binding Mechanisms with Model Biomacromolecules in vitro
The indoline (B122111) scaffold, a core component of 3-Methyl-2,3-dihydro-1H-indol-5-ol, is recognized as a privileged structure in medicinal chemistry. This recognition stems from its presence in numerous bioactive compounds and its ability to engage in various molecular interactions. While specific binding data for this compound is not extensively documented, research on related indoline-based compounds provides significant insights into its potential molecular recognition and binding mechanisms.
There is limited specific data available in the public domain regarding the receptor binding affinity and selectivity profile for this compound itself. However, the broader class of indole (B1671886) alkaloids and their derivatives, which includes the indoline structure, is known to interact with various receptors. For instance, harmaline (B1672942), a fluorescent indole alkaloid, demonstrates weak but significant affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors in the low micromolar range. wikipedia.org While harmaline has a more complex β-carboline structure, this suggests that the core indole-like moiety can contribute to receptor interactions. The study of related indoline compounds is crucial for understanding the potential targets of this compound.
The indoline framework is a key feature in the design of various enzyme inhibitors. nih.govnih.govacs.org Studies on indoline derivatives have revealed their potential to inhibit enzymes involved in inflammatory and bacterial pathways. nih.govnih.gov
For example, a series of indoline-based compounds were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes implicated in the arachidonic acid cascade of inflammation. nih.govacs.org Through in vitro enzymatic and cellular assays, an indoline derivative, compound 43 , was identified as a notable 5-LOX inhibitor with an IC₅₀ value of 0.45 ± 0.11 µM against isolated human 5-LOX. acs.org Further optimization led to the discovery of compound 73 , which exhibited potent dual inhibition with IC₅₀ values of 0.41 ± 0.01 µM for 5-LOX and 0.43 ± 0.10 µM for sEH. nih.govacs.org These findings highlight the capacity of the indoline scaffold to be tailored for specific and potent enzyme inhibition.
In a different context, a high-throughput screen identified indoline sulfonamide derivatives as inhibitors of the bacterial enzyme DapE, which is essential for bacterial survival and represents a promising antibiotic target. nih.gov The inhibitory activity was confirmed through a ninhydrin-based DapE assay, and molecular docking studies suggested that the sulfonamide group acts as a zinc-binding group within the enzyme's active site. nih.gov Although these are more complex derivatives, these studies underscore the versatility of the indoline core in interacting with diverse enzyme active sites.
Another class of enzymes, the flavin-containing monooxygenases (FMOs), which are involved in the metabolism of various xenobiotics, can be inhibited by certain indole compounds. Indole-3-carbinol is reported as a true competitive inhibitor of FMOs. wikipedia.org This suggests that the indole nucleus, structurally related to the indoline core of this compound, can serve as a recognition motif for these enzymes.
Table 1: In Vitro Enzymatic Inhibition by Selected Indoline Derivatives
| Compound/Derivative | Target Enzyme | Inhibition (IC₅₀) | Reference |
| Indoline derivative 43 | 5-Lipoxygenase (5-LOX) | 0.45 ± 0.11 µM | acs.org |
| Indoline derivative 73 | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 µM | nih.govacs.org |
| Indoline derivative 73 | Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 µM | nih.govacs.org |
| Indoline sulfonamides | DapE | >20% inhibition at 12 µM | nih.gov |
Photo-physical Properties and Excited State Chemistry of this compound and its Luminescent Derivatives
Mechanistic Pathways of Antioxidant Activity at the Molecular Level
Phenolic compounds are well-established antioxidants, and the 5-hydroxy group on the indoline ring of this compound suggests it possesses antioxidant capabilities. nih.govjscholarpublishers.com The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. jscholarpublishers.commdpi.com
The principal mechanisms of antioxidant action for phenolic compounds involve:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it. nih.govmdpi.comresearchgate.net The resulting phenoxyl radical is stabilized by resonance. mdpi.com
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound first transfers an electron to the radical, forming a radical cation, which then deprotonates. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): The phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. nih.govmdpi.comresearchgate.net
The phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). mdpi.com The antioxidant potential of indolic compounds has been demonstrated in various studies. researchgate.net For instance, the antioxidant activity of several indoles was evaluated using the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) method, which measures the ability of a compound to scavenge the ABTS radical cation. researchgate.net
The antioxidant activity of phenolic compounds is highly dependent on their chemical structure. jscholarpublishers.com For this compound, the presence of the phenolic hydroxyl group is the primary determinant of its potential antioxidant activity. The indoline ring system, with its nitrogen atom, may also influence the electronic properties of the phenolic ring and thus its reactivity towards free radicals. Studies on similar compounds, like 3-methyl-1-phenyl-2-pyrazolin-5-one, have shown that the anionic form can be more reactive and that antioxidant activity is pH-dependent. nih.gov
Investigation of Other Biochemical Modulations at the Molecular Target Level
Beyond direct receptor binding and enzyme inhibition, indoline-derived compounds can modulate biochemical pathways through various other mechanisms. Indole and its derivatives, produced by gut microbiota from tryptophan, are known to play significant roles in regulating physiological processes like immune modulation and gut homeostasis. frontiersin.org While this compound is a synthetic compound, this highlights the broader biological relevance of the indole/indoline core.
For instance, certain indole derivatives can influence signaling pathways. Indole compounds have been found to modulate the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease. frontiersin.org The structural similarity of this compound to these signaling molecules suggests that it could potentially interact with components of such pathways, although specific studies are required to confirm this. The ability of the indoline scaffold to be synthetically modified allows for the exploration of structure-activity relationships to target specific biochemical processes. nih.govacs.org
Applications in Advanced Materials and Chemical Technologies Non Biomedical
Utilization in Organic Optoelectronics and Semiconducting Materials
While direct applications of 3-Methyl-2,3-dihydro-1H-indol-5-ol in organic optoelectronics are still an emerging area of research, the inherent electronic properties of the indoline (B122111) core suggest significant potential. The indole (B1671886) scaffold, a well-known electron-rich heterocyclic system, is a common building block in organic semiconductors, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydroxyl and methyl functional groups on the this compound molecule offer sites for further chemical modification, allowing for the fine-tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Researchers are exploring the incorporation of indoline derivatives into polymeric and small-molecule semiconductors to enhance charge transport and photophysical properties. The electron-donating nature of the indoline nitrogen can be leveraged to create materials with tailored bandgaps, a critical factor in the performance of optoelectronic devices. Future research is expected to focus on synthesizing and characterizing novel materials based on this compound for these applications.
Integration into Chemical Sensors and Fluorescent Probes for Analytical Chemistry
The indolinol framework is a key component in the design of sophisticated chemical sensors and fluorescent probes. The photochromic properties of spiropyrans, a class of compounds that can feature an indolinol component, are of particular interest. nih.gov These molecules can switch between a non-fluorescent, colorless state and a fluorescent, colored state upon exposure to stimuli such as light, pH changes, or the presence of specific ions. nih.gov This switching capability makes them ideal for use in developing highly sensitive and selective sensors.
For instance, spiropyrans containing an indolinol moiety can be functionalized to bind with specific metal ions or anions. nih.gov Upon binding, the electronic structure of the spiropyran is altered, leading to a detectable change in its fluorescence or color. This principle has been applied in the development of probes for various analytes. While direct use of this compound in a commercially available sensor is not yet widespread, the foundational research on related indolinol-containing probes is promising. A patent for a chemical sensor mentions the use of indolinol phosphate in its construction. google.com
Table 1: Potential Sensing Applications of Indolinol-Based Fluorescent Probes
| Analyte Category | Sensing Mechanism | Potential Application |
|---|---|---|
| Metal Ions | Chelation-induced ring opening of spiropyran | Environmental monitoring, industrial process control |
| Anions | Ion-induced electronic perturbation | Water quality analysis |
Role as a Building Block for Specialty Polymers and Functional Coatings
The reactive sites on this compound, namely the hydroxyl group and the secondary amine, make it a valuable monomer for the synthesis of specialty polymers and functional coatings. These polymers can exhibit a range of desirable properties, including thermal stability, specific optical characteristics, and tailored surface properties.
Polymerization can be achieved through various chemical reactions, such as polycondensation or polyaddition, involving the functional groups of the indolinol monomer. The resulting polymers can be designed to have specific functionalities for applications such as anti-corrosion coatings, photoactive films, or membranes for separation processes. The incorporation of the rigid indoline ring into the polymer backbone can enhance the material's mechanical strength and thermal resistance.
Catalytic Applications and Ligand Design for Organic Reactions
Derivatives of indolinol have shown considerable promise as organocatalysts in asymmetric synthesis, a field crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. The chiral environment provided by these catalysts can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Specifically, indolinol-derived catalysts have been successfully employed in asymmetric Michael reactions of aldehydes with nitroalkenes. researchgate.netmdpi.comnih.govresearchgate.net These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The use of an indolinol-based catalyst in brine (a saturated salt solution) has been reported, highlighting the potential for developing more environmentally friendly catalytic systems. researchgate.netmdpi.comnih.govresearchgate.net The catalyst, a (2S,3aS,7aS)-Perhydroindolinol derivative, facilitated the reaction of a variety of aldehyde and nitroalkene substrates, yielding Michael adducts with excellent enantioselectivities. researchgate.net
The hydroxyl and amine groups of the indolinol scaffold can also act as coordinating sites for metal ions, making them suitable for the design of chiral ligands for metal-catalyzed reactions. These ligands can influence the reactivity and selectivity of the metal center, enabling a wide range of asymmetric transformations.
Table 2: Performance of an Indolinol-Derived Catalyst in Asymmetric Michael Reactions
| Aldehyde Substrate | Nitroalkene Substrate | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Propanal | β-Nitrostyrene | 95:5 | 98 |
| Butanal | 4-Chloro-β-nitrostyrene | 96:4 | 97 |
Data adapted from studies on perhydroindolinol catalysts. researchgate.net
Supramolecular Chemistry and Self-Assembly of this compound Based Systems
The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, can be applied to systems based on this compound. The hydrogen bonding capabilities of the hydroxyl and amine groups, along with potential π-π stacking interactions of the aromatic ring, can drive the self-assembly of these molecules into well-defined, higher-order structures.
These self-assembled architectures can include gels, liquid crystals, or nanofibers, with properties that are distinct from the individual molecules. For example, the self-assembly of indolinol derivatives could lead to the formation of chiral nanostructures with applications in asymmetric catalysis or chiral separations. The ability to control the self-assembly process through external stimuli, such as temperature or solvent polarity, opens up possibilities for the creation of "smart" materials that can respond to their environment. Research on polyhedral oligomeric silsesquioxanes (POSS) has shown that self-assembly behavior can influence macromolecular conformation. researchgate.net
Future Research Directions and Unexplored Avenues for 3 Methyl 2,3 Dihydro 1h Indol 5 Ol
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure 3-substituted indolines remains a significant challenge in organic chemistry. uni-konstanz.de Future research should focus on developing novel, efficient, and highly stereoselective synthetic routes to access specific enantiomers of 3-Methyl-2,3-dihydro-1H-indol-5-ol.
Key areas for exploration include:
Asymmetric Catalysis: The development of new chiral catalysts, including transition metal complexes and organocatalysts, could enable the direct asymmetric reduction of a corresponding 3-methyl-1H-indol-5-ol precursor or the asymmetric functionalization of an indoline (B122111) core. Palladium-catalyzed reactions, which have been used to create fused tricyclic indole (B1671886) skeletons, could be adapted for this purpose. nih.gov
Chiral Ligand-Mediated Synthesis: The use of chiral auxiliaries or ligands, such as (-)-sparteine (B7772259), has shown promise in controlling the stereochemistry of intramolecular carbolithiation processes to yield 3-substituted indolines. uni-konstanz.de Further investigation into new chiral ligands could improve the enantioselectivity and substrate scope of such reactions.
Enzymatic Resolutions: Biocatalysis presents a green and highly selective alternative for resolving racemic mixtures of this compound or its synthetic precursors. Screening for and engineering enzymes like lipases or hydrolases could provide a scalable method for obtaining the desired enantiomer.
Progress in these areas will not only provide reliable access to the specific stereoisomers of this compound but also contribute to the broader field of asymmetric synthesis of substituted heterocyclic compounds. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. acs.orgnih.gov For this compound, these computational tools can accelerate the discovery and optimization of its derivatives for various applications.
Future research should leverage AI and ML for:
QSAR (Quantitative Structure-Activity Relationship) Modeling: By training ML models on datasets of indoline derivatives, it is possible to build robust QSAR models to predict their biological activities, such as anticancer or anti-inflammatory properties. nih.govnih.gov This would allow for the virtual screening of large libraries of potential derivatives of this compound to identify the most promising candidates for synthesis and testing.
Reaction Prediction and Optimization: Machine learning algorithms can predict the outcomes, yields, and optimal conditions for chemical reactions. francis-press.com This could be applied to the synthesis of this compound, helping chemists to design more efficient synthetic routes and troubleshoot challenging transformations.
Property Prediction: AI models can accurately predict a wide range of physicochemical properties, such as solubility, lipophilicity, and toxicity, from a molecule's structure. mit.edu This is crucial for the early stages of drug discovery and materials design, allowing for the in silico evaluation of novel derivatives.
The table below summarizes various machine learning models and their potential applications in the study of chemical compounds like this compound.
| Machine Learning Model | Application in Chemistry | Potential Relevance for this compound |
| Random Forest (RF) | Predicting reaction selectivity and energy barriers; QSAR modeling. francis-press.com | Optimizing synthetic routes and predicting biological activity of derivatives. |
| Support Vector Machines (SVR) | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Assessing the drug-likeness and safety profile of novel derivatives. |
| Neural Networks (NN) | Predicting reaction outcomes and molecular properties from spectral data. francis-press.com | Elucidating structure-property relationships and identifying novel compounds. |
| Genetic Programming (GP-Tree) | Feature selection for QSAR models, identifying key molecular descriptors. nih.gov | Understanding which structural features of derivatives influence their biological activity. |
By integrating AI and ML into the research workflow, scientists can significantly reduce the time and cost associated with the traditional trial-and-error processes in chemical synthesis and discovery. mit.edu
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The rich functionality of this compound offers fertile ground for exploring unconventional reactivity. Moving beyond standard functional group transformations, future studies could investigate novel reaction pathways that leverage the interplay between the amine, the phenol (B47542), and the chiral center.
Promising areas of investigation include:
Dearomatization Reactions: Exploring reactions that disrupt the aromaticity of the benzene (B151609) ring could lead to novel, highly complex polycyclic scaffolds.
Substrate-Controlled Annulations: The inherent chirality and functionality of the molecule could be used to direct the outcome of annulation reactions, providing access to unique fused-ring systems. Research on indoles has shown that the substrate can guide reactions toward either [4+2] or [3+2] cycloadditions, leading to different heterocyclic products. acs.org
Ring-Expansion and Rearrangement Reactions: Investigating conditions that could induce ring expansion of the pyrrolidine (B122466) ring or rearrangement of the indoline core could yield novel heterocyclic structures, such as quinolines or azepino-indoles. The reactivity of related compounds like isatin (B1672199) demonstrates the potential for such transformations. wikipedia.org
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the indoline core, guided by the existing functional groups, would provide an atom-economical way to synthesize a diverse range of derivatives.
These explorations could lead to the discovery of new chemical entities with unique three-dimensional structures and potentially novel biological or material properties.
Design of Next-Generation Functional Materials with Engineered Properties
The indoline scaffold is a valuable component in the design of functional organic materials due to its unique electronic and structural properties. nih.gov The non-planar structure of the indoline core, combined with the electron-donating nature of the hydroxyl and amino groups in this compound, makes it an attractive building block for new materials.
Future research could focus on:
Organic Electronics: Incorporating this compound into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The hydroxyl and amine groups can be used to tune the electronic properties and intermolecular interactions of the resulting materials.
Sensors: Developing chemosensors based on derivatives of this compound. The phenolic hydroxyl group and the amine could act as binding sites for specific analytes, with the binding event leading to a detectable change in fluorescence or color.
Chiral Materials: Utilizing the inherent chirality of this compound to create chiral materials for applications in asymmetric catalysis, chiral separations, or chiroptical devices.
The synthesis of polymers and complex molecular architectures containing the this compound unit could unlock new functionalities and applications in materials science.
Interdisciplinary Research Synergies and Collaborative Opportunities
The full potential of this compound can best be realized through interdisciplinary collaboration. The multifaceted nature of this compound calls for a synergistic approach that bridges different scientific fields.
Key collaborative opportunities include:
Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists and biologists to design, synthesize, and evaluate new derivatives of this compound as potential therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. elsevierpure.commdpi.comacs.org
Computational Chemistry and Synthetic Chemistry: Computational chemists can use AI and molecular modeling to predict promising derivatives and reaction pathways, which can then be validated experimentally by synthetic chemists. nih.gov This iterative design-synthesize-test cycle can significantly accelerate the discovery process.
Materials Science and Organic Synthesis: Collaborations between materials scientists and synthetic chemists can drive the development of new functional materials. Synthetic chemists can create novel indoline-based monomers and polymers, which materials scientists can then characterize and fabricate into devices.
Chemical Biology and Natural Product Synthesis: The indoline scaffold is present in many biologically active natural products. acs.org Collaborations in this area could focus on using this compound as a starting point for the total synthesis of complex natural products or as a scaffold for creating natural product-inspired compound libraries.
Such interdisciplinary efforts will be crucial for translating the fundamental chemical properties of this compound into practical applications that can address significant challenges in health, technology, and science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Methyl-2,3-dihydro-1H-indol-5-ol with high purity?
- Methodology : Synthesis of indole derivatives often involves functionalization of the indole core. For example, the introduction of substituents can be achieved via alkylation, reduction, or cyclization. A plausible route for this compound could involve:
Reductive alkylation : Use of sodium cyanoborohydride or catalytic hydrogenation to reduce intermediates like Schiff bases, ensuring regioselectivity at the indole nitrogen.
Protection/deprotection strategies : Temporary protection of the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during alkylation .
Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization may require temperature-controlled reactions (e.g., 70°C for solvent removal) .
Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify characteristic signals, such as the indole NH proton (~δ 10-12 ppm), dihydroquinoline protons (δ 3.0-4.0 ppm for CH2 groups), and aromatic protons (δ 6.5-7.5 ppm). The methyl group at position 3 should appear as a singlet (δ ~1.2-1.5 ppm) .
- Mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]+) and fragmentation patterns. For example, a molecular ion at m/z 163.17 (C10H11NO) would align with the molecular formula .
- TLC : Monitor reaction progress using Rf values (e.g., 0.33 in 70:30 ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies can address low yields in the alkylation of the indole nitrogen during synthesis?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction rates by stabilizing intermediates. For example, PEG-400:DMF mixtures improved coupling efficiency in related indole syntheses .
- Catalysis : Copper iodide (CuI) can facilitate Ullmann-type couplings or azide-alkyne cycloadditions for functionalization .
- Temperature control : Lower temperatures (0-5°C) may suppress side reactions like over-alkylation.
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound across pharmacological studies?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH, ion concentration) to minimize variability.
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess if differences in metabolite profiles (e.g., hydroxylation or demethylation) affect activity .
- Computational docking : Compare binding poses in homology models of target receptors (e.g., serotonin receptors) to identify steric or electronic clashes caused by the methyl group .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodology :
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For example, a logP ~2.5 suggests moderate bioavailability .
- Molecular dynamics (MD) simulations : Simulate interactions with plasma proteins (e.g., albumin) to predict half-life.
- QSAR modeling : Correlate structural features (e.g., methyl group position) with toxicity thresholds using datasets from related indoles .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data for this compound in rodent models?
- Methodology :
- Dose-response reevaluation : Compare LD50 values across studies (e.g., oral vs. intraperitoneal administration) and adjust for metabolic differences between species. For example, serotonin analogs showed LD50 variations of >100 mg/kg in rats due to route-dependent absorption .
- Histopathological analysis : Examine organ-specific toxicity (e.g., liver or kidney damage) to identify confounding factors.
- Batch purity verification : Contaminants (e.g., unreacted intermediates) may skew toxicity results. Use HPLC to confirm compound purity (>98%) .
Experimental Design Considerations
Q. What in vitro models are suitable for studying the neuroprotective effects of this compound?
- Methodology :
- Primary neuronal cultures : Test oxidative stress protection using H2O2 or glutamate-induced toxicity models.
- Mitochondrial assays : Measure ATP production and ROS levels in SH-SY5Y cells treated with the compound.
- Receptor profiling : Screen for activity at serotonin (5-HT1A/2A) or sigma receptors using radioligand binding assays, referencing protocols for similar indoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
